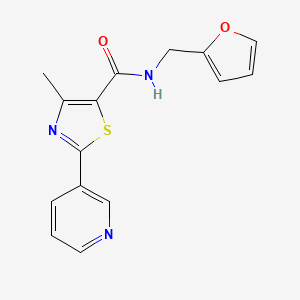![molecular formula C18H20N4O5S B4737277 N-(3-nitrophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4737277.png)
N-(3-nitrophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide
Übersicht
Beschreibung
N-(3-nitrophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide, also known as NPSAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various biomedical research studies.
Wirkmechanismus
The mechanism of action of N-(3-nitrophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide involves its interaction with specific enzymes and receptors in the body. It has been found to bind to the active site of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity and increasing the levels of acetylcholine in the brain. This leads to improved cognitive function and memory retention. N-(3-nitrophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide has been shown to exhibit various biochemical and physiological effects in the body. It has been found to improve cognitive function and memory retention by increasing the levels of acetylcholine in the brain. It also exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. However, further studies are needed to fully understand the biochemical and physiological effects of N-(3-nitrophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-nitrophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide is its potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which makes it a promising candidate for the treatment of Alzheimer's disease. It also exhibits potent anticancer properties, making it a potential candidate for cancer therapy. However, one of the limitations of N-(3-nitrophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide is its potential toxicity and side effects, which need to be further studied and evaluated.
Zukünftige Richtungen
There are several future directions that can be explored with regards to N-(3-nitrophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide. One potential direction is to further study its mechanism of action and its interactions with specific enzymes and receptors in the body. Another direction is to evaluate its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Additionally, further studies are needed to evaluate its safety and toxicity in humans, which will be crucial for its future clinical applications.
Wissenschaftliche Forschungsanwendungen
N-(3-nitrophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide has been extensively studied for its potential applications in various biomedical research studies. It has been found to exhibit potent inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. N-(3-nitrophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide has also been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation.
Eigenschaften
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c23-18(19-15-5-4-6-16(13-15)22(24)25)14-20-9-11-21(12-10-20)28(26,27)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBRBTWRZBQLQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-2-[4-(phenylsulfonyl)piperazin-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-methoxy-4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4737197.png)


![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B4737212.png)

![2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4737234.png)
![1-benzyl-5-bromo-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4737241.png)
![3,6-diamino-N-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4737248.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4737250.png)
![N-{4-[(4-methylbenzyl)oxy]benzyl}propan-2-amine hydrochloride](/img/structure/B4737260.png)
![6,7-dimethoxy-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4737263.png)
![N-benzyl-2-[3-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3,4,5,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-1(6H)-yl]acetamide](/img/structure/B4737266.png)

